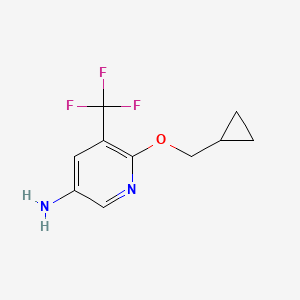
5-Amino-4'-chlorobiphenyl-3-carboxylic acid ethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 4’-position, and an ethylamide group at the 3-carboxylic acid position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Nitration: Introduction of a nitro group to the biphenyl structure.
Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Halogenation: Introduction of a chlorine atom at the desired position using reagents like thionyl chloride or N-chlorosuccinimide.
Amidation: Formation of the ethylamide group through the reaction of the carboxylic acid derivative with ethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for halogenation and amidation to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom and ethylamide group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide
- 5-Amino-3’-chlorobiphenyl-3-carboxylic acid ethylamide
- 5-Amino-4’-bromobiphenyl-3-carboxylic acid ethylamide
Uniqueness
5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide is unique due to the specific positioning of the amino, chlorine, and ethylamide groups on the biphenyl structure. This unique arrangement confers distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-amino-5-(4-chlorophenyl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-2-18-15(19)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZLZPXZAGUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate](/img/structure/B8122251.png)







![N-Methoxy-N-methyl-3-[(2-tetrahydropyranyl)oxy]propanamide](/img/structure/B8122300.png)


![tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate](/img/structure/B8122343.png)


